molecular formula C15H12F3N5O2 B5322323 N~5~-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

N~5~-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B5322323
M. Wt: 351.28 g/mol
InChI Key: ZKFFDVUGRJMQMV-UHFFFAOYSA-N
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Description

N~5~-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N5-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

N~5~-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

    Cyclization: Further cyclization reactions can modify the oxadiazole ring to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~5~-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N5-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group and benzimidazole moiety allow it to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context, but it often involves modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar compounds to N5-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include other oxadiazole derivatives and benzimidazole-containing compounds. For example:

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Benzimidazole derivatives: Compounds like 2-(trifluoromethyl)-1H-benzimidazole have similar structural features and biological activities.

The uniqueness of N5-CYCLOPROPYL-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of the trifluoromethyl group, benzimidazole moiety, and oxadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2/c16-15(17,18)14-20-9-3-1-2-4-10(9)23(14)7-11-21-13(25-22-11)12(24)19-8-5-6-8/h1-4,8H,5-7H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFFDVUGRJMQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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